molecular formula C8H11NO2S B3135972 Ethyl 2-(4-Methyl-5-thiazolyl)acetate CAS No. 406727-23-9

Ethyl 2-(4-Methyl-5-thiazolyl)acetate

Cat. No.: B3135972
CAS No.: 406727-23-9
M. Wt: 185.25
InChI Key: HFPMUOCJRDVCQR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Methyl-5-thiazolyl)acetate is an organic compound with the molecular formula C8H11NO2S. It is a colorless to light brown liquid that is used in various chemical and industrial

Scientific Research Applications

Crystal Structure Analysis

Ethyl-[(2-amino-4-phenyl)-5-thiazolyl] acetate's crystal structure has been elucidated through X-ray methods, revealing its non-planar molecular geometry and the significance of intra- and intermolecular hydrogen bonds in stabilizing its crystal structure (DyaveGowda et al., 2002).

Synthesis of Heterocyclic Compounds

Ethyl 2-(4-Methyl-5-thiazolyl)acetate is involved in the synthesis of various heterocyclic compounds showing potential antimicrobial activities. For example, it serves as a precursor in the synthesis of thiazolyl-acetic acid derivatives, which have been explored for their broad antimicrobial properties against bacterial and fungal strains, suggesting their potential use as preservatives in cosmetics and detergents (Shirai et al., 2013).

Antimicrobial and Anti-inflammatory Agents

Further research into thiazole derivatives synthesized from this compound has shown promise in anti-inflammatory and antimicrobial applications. New thiazole compounds have been evaluated for their anti-inflammatory activity and in vitro antibacterial efficacy, highlighting the compound's role in developing potential therapeutic agents (Karabasanagouda et al., 2008).

Enhancement of Pharmaceutical Properties

The compound is also key in the microwave-assisted synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, demonstrating significant anti-inflammatory, analgesic, and antioxidant activities. This illustrates its utility in enhancing the pharmaceutical properties of new chemical entities (Attimarad et al., 2017).

Molecular Docking and Enzyme Inhibition Studies

This compound derivatives have been synthesized and assessed for their glucosidase inhibition activities, showcasing potential in managing diabetes through enzyme inhibition. Molecular docking studies further elucidate their interaction mechanisms with enzyme active sites, offering insights into designing more effective inhibitors (Babar et al., 2017).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

ethyl 2-(4-methyl-1,3-thiazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-6(2)9-5-12-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMUOCJRDVCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-Methyl-5-thiazolyl)acetate
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